molecular formula C23H22N2O4S B14969269 N-(2-methylbenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-methylbenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B14969269
M. Wt: 422.5 g/mol
InChI Key: ZQIQXVBRUDSAPR-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzenesulfonyl group, a methylphenyl group, and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride from sodium benzenesulfonate using phosphorus pentachloride or phosphorus oxychloride . The reaction is carried out in an oil bath at temperatures between 170-180°C for about 15 hours. The resulting benzenesulfonyl chloride is then reacted with other intermediates to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzenesulfonyl and benzoxazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(BENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H22N2O4S/c1-17-9-5-6-10-18(17)15-24-23(26)22-16-25(20-13-7-8-14-21(20)29-22)30(27,28)19-11-3-2-4-12-19/h2-14,22H,15-16H2,1H3,(H,24,26)

InChI Key

ZQIQXVBRUDSAPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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